molecular formula C8H18N2 B1306152 (1-Ethylpiperidin-4-yl)methanamine CAS No. 21168-71-8

(1-Ethylpiperidin-4-yl)methanamine

Cat. No. B1306152
CAS RN: 21168-71-8
M. Wt: 142.24 g/mol
InChI Key: ZLODGCYXZYPQKQ-UHFFFAOYSA-N
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Description

The compound (1-Ethylpiperidin-4-yl)methanamine is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their pharmacological properties and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents. The ethyl group attached to the nitrogen atom of the piperidine ring in (1-Ethylpiperidin-4-yl)methanamine suggests that it could have unique chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the formation of the piperidine ring followed by functionalization at the desired positions. For example, the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, as mentioned in the first paper, involves the introduction of a benzoyl group and other substituents to the piperidine core to achieve the desired biological activity . Although the exact synthetic route for (1-Ethylpiperidin-4-yl)methanamine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their interaction with biological targets. The crystal structure of a Ni(II) complex with a related ligand, N-ethyl-1,10-phenanthroline-2-methanamine, shows that the ligand coordinates with the metal ion in a distorted trigonal bipyramidal environment . This suggests that (1-Ethylpiperidin-4-yl)methanamine could also form complexes with metal ions, which could be relevant in its potential applications.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation, acylation, and complexation. The reactivity of the nitrogen atom in the piperidine ring makes it a suitable candidate for forming bonds with other chemical entities. For instance, the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed to preferentially phosphorylate ERK1/2, indicating that these compounds can participate in selective chemical reactions relevant to signal transduction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and ability to penetrate biological membranes, are crucial for their pharmacokinetic profiles. The lead compound in the first paper, NLX-204, demonstrated high solubility, metabolic stability, and Caco-2 penetration, which are desirable properties for a drug candidate . These properties are likely to be influenced by the specific substituents on the piperidine ring, and similar analyses would be necessary for (1-Ethylpiperidin-4-yl)methanamine to determine its suitability for drug development.

Safety And Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(1-ethylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLODGCYXZYPQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383335
Record name (1-ethylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylpiperidin-4-yl)methanamine

CAS RN

21168-71-8
Record name (1-ethylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethylpiperidin-4-yl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (1.06 g) was suspended in tetrahydrofuran (70 ml) and the resultant suspension was stirred under nitrogen atmosphere under ice cooling. Next, 1-acetyl-4-aminomethylpiperidine (4.14 g). dissolved in tetrahydrofuran (30 ml) was added thereto and the resultant mixture was stirred at room temperature for 10 min and heated under reflux overnight. Then the reaction mixtures were ice-cooled and water (1.06 ml), a 5 N aqueous solution of sodium hydroxide (1.06 ml) and further water (3.18 ml) were successively added thereto. After stirring, the mixture was diluted with ethyl acetate and the insolubles were filtered off. The residue was purified by NH-silica gel column chromatography (chloroform/methanol system) to give the title compound (3.15 g) as a pale brown oil.
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1.06 g
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